Cas no 55709-39-2 (4-tert-Butyl-3',5'-dimethylbenzophenone)

4-tert-Butyl-3',5'-dimethylbenzophenone 化学的及び物理的性質
名前と識別子
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- (4-tert-butylphenyl)-(3,5-dimethylphenyl)methanone
- 4-TERT-BUTYL-3',5'-DIMETHYLBENZOPHENONE
- 4'-tert-Butyl-3,5-dimethylbenzophenon
- AG-F-95055
- CTK5A4056
- KB-195075
- 4-tert-Butyl-3',5'-dimethylbenzophenone
-
- MDL: MFCD09801551
- インチ: InChI=1S/C19H22O/c1-13-10-14(2)12-16(11-13)18(20)15-6-8-17(9-7-15)19(3,4)5/h6-12H,1-5H3
- InChIKey: OZKJULFMZUZXHW-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)C
計算された属性
- せいみつぶんしりょう: 266.16716
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 17.07
4-tert-Butyl-3',5'-dimethylbenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB362168-1g |
4-tert-Butyl-3',5'-dimethylbenzophenone, 97%; . |
55709-39-2 | 97% | 1g |
€615.50 | 2024-04-17 | |
Fluorochem | 202037-2g |
4-tert-Butyl-3',5'-dimethylbenzophenone |
55709-39-2 | 97% | 2g |
£624.00 | 2022-03-01 | |
abcr | AB362168-1 g |
4-tert-Butyl-3',5'-dimethylbenzophenone; 97% |
55709-39-2 | 1g |
€443.30 | 2022-03-02 | ||
abcr | AB362168-2 g |
4-tert-Butyl-3',5'-dimethylbenzophenone; 97% |
55709-39-2 | 2g |
€786.50 | 2022-03-02 | ||
A2B Chem LLC | AG26074-1g |
4-tert-Butyl-3',5'-dimethylbenzophenone |
55709-39-2 | 97% | 1g |
$423.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781322-1g |
4-tert-Butyl-3',5'-dimethylbenzophenone |
55709-39-2 | 98% | 1g |
¥15895.00 | 2024-05-08 | |
abcr | AB362168-2g |
4-tert-Butyl-3',5'-dimethylbenzophenone, 97%; . |
55709-39-2 | 97% | 2g |
€1065.20 | 2024-04-17 | |
abcr | AB362168-5g |
4-tert-Butyl-3',5'-dimethylbenzophenone, 97%; . |
55709-39-2 | 97% | 5g |
€1845.60 | 2024-04-17 | |
A2B Chem LLC | AG26074-2g |
4-tert-Butyl-3',5'-dimethylbenzophenone |
55709-39-2 | 97% | 2g |
$737.00 | 2024-04-19 | |
Ambeed | A563958-1g |
4-tert-Butyl-3',5'-dimethylbenzophenone |
55709-39-2 | 95+% | 1g |
$319.0 | 2024-04-18 |
4-tert-Butyl-3',5'-dimethylbenzophenone 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
4-tert-Butyl-3',5'-dimethylbenzophenoneに関する追加情報
Chemical Profile of 4-tert-Butyl-3',5'-dimethylbenzophenone (CAS No. 55709-39-2)
4-tert-Butyl-3',5'-dimethylbenzophenone, identified by the Chemical Abstracts Service registry number CAS No. 55709-39-2, is a compound belonging to the benzophenone family. This chemical is characterized by its structural motif, which includes a central benzene ring substituted with two methyl groups at the 3' and 5' positions, and a tert-butyl group at the 4' position. The presence of these bulky substituents imparts unique electronic and photophysical properties, making it of significant interest in various scientific and industrial applications.
The synthesis of 4-tert-butyl-3',5'-dimethylbenzophenone typically involves Friedel-Crafts acylation followed by selective alkylation. The tert-butyl group, being highly electron-donating, enhances the reactivity of the aromatic ring towards electrophilic substitution, while the methyl groups provide steric hindrance that influences molecular packing and intermolecular interactions. These structural features contribute to its stability and make it a valuable intermediate in organic synthesis.
In recent years, 4-tert-butyl-3',5'-dimethylbenzophenone has garnered attention in the field of photobiology due to its photochemical properties. Specifically, it has been studied for its ability to absorb UV radiation and convert it into thermal energy, a mechanism that is particularly relevant in sunscreen formulations. The compound's high absorption spectrum in the UV-A region (approximately 320-400 nm) makes it an effective UV filter when incorporated into cosmetic products. Furthermore, its stability under exposure to sunlight ensures prolonged efficacy without degradation.
Research has also explored the potential applications of 4-tert-butyl-3',5'-dimethylbenzophenone in photodynamic therapy (PDT). PDT involves the use of photosensitizers that, upon activation by light, generate reactive oxygen species (ROS) that can selectively damage target cells. The benzophenone core of this compound can be functionalized to enhance its photosensitizing properties, making it a candidate for developing novel therapeutic agents. Studies have shown that derivatives of benzophenone exhibit strong singlet oxygen generation upon irradiation, which could be exploited for killing cancer cells or inhibiting microbial growth.
The compound's utility extends beyond pharmaceuticals and cosmetics into materials science. For instance, 4-tert-butyl-3',5'-dimethylbenzophenone can be used as a photoinitiator in polymer chemistry. Its ability to undergo homolytic cleavage under UV light generates free radicals that initiate polymerization reactions. This property is particularly useful in industrial processes such as inkjet printing and 3D printing, where rapid curing times are required. The high thermal stability of this compound ensures that it does not decompose during the polymerization process, maintaining consistent performance across multiple applications.
From an environmental perspective, the biodegradability and low toxicity profile of 4-tert-butyl-3',5'-dimethylbenzophenone make it an attractive alternative to some traditional UV filters that have raised concerns about persistence and ecological impact. Recent studies have demonstrated that this compound undergoes slow degradation under natural conditions but does not accumulate in aquatic environments at significant levels. This finding is crucial for ensuring that its use in consumer products does not contribute to long-term environmental pollution.
The chemical's interaction with biological systems has also been a focus of research. Studies have investigated its potential role as an antioxidant due to its ability to scavenge free radicals generated during oxidative stress. While preliminary results are promising, further research is needed to fully understand its mechanisms of action and potential therapeutic benefits. Additionally, its influence on cellular signaling pathways has been explored, with some evidence suggesting that it may modulate certain enzymatic activities relevant to inflammation and aging.
In conclusion, 4-tert-butyl-3',5'-dimethylbenzophenone (CAS No. 55709-39-2) is a versatile compound with applications spanning pharmaceuticals, cosmetics, materials science, and environmental chemistry. Its unique structural features endow it with photochemical properties that are advantageous for UV protection and photodynamic therapy. Furthermore, its stability and low toxicity profile make it a promising candidate for industrial use without compromising environmental safety. As research continues to uncover new applications for this compound, its significance in modern chemistry is likely to grow even further.
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